N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide
Description
N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom
Properties
CAS No. |
1872792-11-4 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide |
InChI |
InChI=1S/C9H13N3O/c1-10-9(13)7-12(2)8-5-3-4-6-11-8/h3-6H,7H2,1-2H3,(H,10,13) |
InChI Key |
PYBYWDUSNAQRPR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN(C)C1=CC=CC=N1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of N-methyl-2-pyridinamine with methyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N-methyl-2-pyridinamine and methyl chloroacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or methanol.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyridinamine: A precursor in the synthesis of N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide.
N-methyl-2-pyrrolidinemethanamine: Another compound with a similar structure but different biological activities.
N-methyl-1-(pyridin-2-yl)methanamine: Shares the pyridine ring but has different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
